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Compound of Interest

tert-Butyl ethyl(2-
Compound Name:
hydroxyethyl)carbamate

Cat. No. B136270

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Applikationsschrift bietet detaillierte Protokolle und technische Anleitungen zur
chemischen Modifikation (Derivatisierung) der priméren Hydroxylgruppe von N-Boc-
Ethanolamin. N-(tert-Butoxycarbonyl)ethanolamin ist ein wertvolles bifunktionelles Molekdl, das
in der organischen Synthese und der medizinischen Chemie breite Anwendung findet. Die
selektive Derivatisierung seiner Hydroxylgruppe ermdglicht die Einfiihrung verschiedener
funktioneller Gruppen und ist ein entscheidender Schritt bei der Synthese von
pharmazeutischen Wirkstoffen, Linkern fir Antikorper-Wirkstoff-Konjugate (ADCs) und anderen
komplexen Molekulen.

Die hier vorgestellten Protokolle umfassen gangige und robuste Methoden wie die O-
Acylierung, O-Alkylierung (Williamson-Ethersynthese) und die Mitsunobu-Reaktion. Jedes
Protokoll wird durch quantitative Daten, detaillierte experimentelle Verfahren und schematische
Darstellungen unterstitzt, um eine erfolgreiche Umsetzung im Labor zu gewahrleisten.

O-Acylierung der Hydroxylgruppe

Die O-Acylierung ist eine fundamentale Transformation zur Einfihrung einer Esterfunktion.
Diese Methode wird haufig genutzt, um die Hydroxylgruppe zu schiitzen oder um die
pharmakokinetischen Eigenschaften eines Molekuls zu modifizieren.
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Steglich-Veresterung mit EDC-Kopplung

Die Steglich-Veresterung ist eine milde und effiziente Methode zur Bildung von Esterbindungen

unter Verwendung eines Carbodiimid-Kopplungsreagenzes wie EDC (1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimid) und eines Katalysators wie DMAP (4-Dimethylaminopyridin).

[1][°]

Workflow: Steglich-Veresterung

N-Boc-Ethanolamin
+ Carbonsaure
+EDC.HCI
+ DMAP
+ DIPEA in DCM

Riihren bei Raumtemperatur Wassrige Aufarbeitung N . .
(HCI, NaOH, Sole) Séaulenchromatographie N-Boc-2-acyloxyethylamin

Click to download full resolution via product page

Experimentelles Protokoll: Synthese von 2-((tert-Butoxycarbonyl)amino)ethylbenzoat[1]

e Reagenzien und Materialien:

[¢]

N-Boc-Ethanolamin (10 g, 62 mmol)

[¢]

Benzoesaure (8,5 g, 70 mmol)

o

EDC.HCI (15 g, 78 mmol)

o

Diisopropylethylamin (DIPEA) (24 g, 125 mmol)

[¢]

4-(Dimethylamino)pyridin (DMAP) (0,76 g, 6,2 mmol)

[e]

Dichlormethan (DCM) (50 mL)

o

1 M Salzsaure (HCI)
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o 2 M Natriumhydroxid (NaOH)
o Gesattigte Natriumchloridiésung (Sole)

o Wasserfreies Natriumsulfat

e Durchfuhrung:

o In einem 250-mL-Rundkolben werden N-Boc-Ethanolamin, Benzoesaure, EDC.HCI,
DIPEA und DMAP in DCM geldst.

o Die resultierende gelbe Losung wird Gber Nacht bei Raumtemperatur gerthrt.
o Der Reaktionsfortschritt wird mittels Dinnschichtchromatographie (DC) Uberwacht.

o Nach vollstandiger Umsetzung wird die Reaktionsmischung nacheinander mit 1 M HCI (3
x 50 mL), 2 M NaOH (3 x 50 mL) und Sole (1 x 50 mL) gewaschen.

o Die organische Phase wird Uiber wasserfreiem Natriumsulfat getrocknet, filtriert und das
Losungsmittel im Vakuum entfernt.

o Das Rohprodukt wird mittels Saulenchromatographie auf Kieselgel (Laufmittel:
Hexan/Ethylacetat = 3:1 bis 1:1) gereinigt.

Produkt Ausbeute Schmelzpunkt
2-((tert-

Butoxycarbonyl)amino)ethylbe 77% Fester Stoff
nzoat

Tabelle 1: Zusammenfassung der quantitativen Daten flr die Steglich-Veresterung.

Acylierung mit Acylchloriden

Eine alternative und oft schnellere Methode ist die Reaktion mit einem Acylchlorid in
Gegenwart einer organischen Base wie Triethylamin (TEA), die den entstehenden
Chlorwasserstoff neutralisiert.[1]
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‘Workflow: Acylierung mit Acylchlorid

ssssss

N-Boc-Ethanolamin ge i
(NaHCO3, Sole)

+ Triethylamin in DCM

Rihren bei 0 °C (1h)
und Raumtemperatur (1h)

N-Boc-2-acyloxyethylamin

Kiihlen auf 0 °C

Click to download full resolution via product page

Experimentelles Protokoll: Synthese von 2-((tert-Butoxycarbonyl)amino)ethylbenzoat[1]

o Reagenzien und Materialien:

[¢]

N-Boc-Ethanolamin (3,2 g, 20 mmol)

o

Triethylamin (3,0 g, 30 mmol)

o

Benzoylchlorid (3,1 g, 22 mmol)

[¢]

Dichlormethan (DCM) (40 mL)

o

Gesattigte Natriumbicarbonatlésung (NaHCO3)

o

Gesattigte Natriumchloridiésung (Sole)

Wasserfreies Natriumsulfat

o

e Durchfuhrung:

[¢]

N-Boc-Ethanolamin und Triethylamin werden in einem 250-mL-Rundkolben in DCM
gelost.

[¢]

Die L6sung wird in einem Eisbad auf 0 °C abgekuhlt.

o

Benzoylchlorid wird langsam zur gekuhlten Lésung getropft.

o

Nach der Zugabe wird die Mischung fir 1 Stunde bei 0 °C und anschlief3end fir eine
weitere Stunde bei Raumtemperatur gerihrt.
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o Die Reaktionsmischung wird mit gesattigter NaHCOs-Losung (1 x 40 mL) und Sole (1 x 40

mL) gewaschen.

o Die organische Phase wird Uber wasserfreiem Natriumsulfat getrocknet und das
Losungsmittel im Vakuum entfernt.

o Das Rohprodukt wird mittels Saulenchromatographie auf Kieselgel (Laufmittel:
Hexan/Ethylacetat = 3:1 bis 1:1) gereinigt.

Produkt Ausbeute Schmelzpunkt
2-((tert-

Butoxycarbonyl)amino)ethylbe 80% Fester Stoff
nzoat

Tabelle 2: Zusammenfassung der quantitativen Daten fur die Acylierung mit Benzoylchlorid.

O-Alkylierung (Williamson-Ethersynthese)

Die Williamson-Ethersynthese ist eine klassische und weit verbreitete Methode zur Herstellung
von Ethern. Dabei wird der Alkohol zun&chst mit einer starken Base deprotoniert, um ein
Alkoholat zu bilden, das dann in einer nukleophilen Substitutionsreaktion (SN2) mit einem
Alkylhalogenid reagiert.[3][4][5]

Zugabe von NaH bei 0 °C Zugabe von Alkylhalogenid
(2.B. Benzylbromid)

Click to download full resolution via product page

Experimentelles Protokoll: Synthese von tert-Butyl-(2-(benzyloxy)ethyl)carbamat
(Beispielhaftes Protokoll)

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://organic-synthesis.com/alcohol-to-ether-using-williamson-synthesis/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/18%3A_Ethers_and_Epoxides_Thiols_and_Sulfides/18.02%3A_Preparing_Ethers
https://www.benchchem.com/product/b136270?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Reagenzien und Materialien:

(¢]

N-Boc-Ethanolamin (1,61 g, 10 mmol)
o Natriumhydrid (NaH), 60%ige Dispersion in Mineraldl (0,48 g, 12 mmol)
o Benzylbromid (1,88 g, 11 mmol)
o Wasserfreies Tetrahydrofuran (THF) (50 mL)
o Gesattigte Ammoniumchloridlésung (NH4Cl)
o Ethylacetat
o Gesattigte Natriumchloridiésung (Sole)
o Wasserfreies Magnesiumsulfat
e Durchfuhrung:

o In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespilten Kolben wird N-Boc-
Ethanolamin in wasserfreiem THF gelost und auf 0 °C gekuhlt.

o Natriumhydrid wird portionsweise zugegeben. Die Mischung wird bei 0 °C gerthrt, bis die
Wasserstoffentwicklung aufhdért (ca. 30 Minuten).

o Benzylbromid wird langsam zugetropft.

o Die Reaktionsmischung wird langsam auf Raumtemperatur erwérmt und tber Nacht
gerihrt.

o Die Reaktion wird vorsichtig durch Zugabe von gesattigter NH4Cl-L6sung gequencht.

o Die wassrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen
werden mit Sole gewaschen, Giber wasserfreiem Magnesiumsulfat getrocknet und im
Vakuum eingeengt.

o Das Rohprodukt wird mittels Saulenchromatographie auf Kieselgel gereinigt.
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Produkt Ausbeute

tert-Butyl-(2-(benzyloxy)ethyl)carbamat >85% (typisch)

Tabelle 3: Erwartete Daten fir die Williamson-Ethersynthese.

Mitsunobu-Reaktion

Die Mitsunobu-Reaktion ermdglicht die Umwandlung von Alkoholen in eine Vielzahl von
funktionellen Gruppen, einschlief3lich Estern, unter milden, neutralen Bedingungen.[6][7][8][9]
Sie ist besonders nitzlich fur sterisch gehinderte Alkohole oder wenn eine Inversion der
Stereochemie an einem chiralen Zentrum erforderlich ist. Die Reaktion verwendet
typischerweise Triphenylphosphin (PPhs) und ein Azodicarboxylat wie Diethylazodicarboxylat
(DEAD) oder Diisopropylazodicarboxylat (DIAD).[8][9]

Click to download full resolution via product page

Experimentelles Protokoll: Synthese von Estern mittels Mitsunobu-Reaktion (Allgemeines
Protokoll)[10][11]

o Reagenzien und Materialien:

N-Boc-Ethanolamin (1,0 Aq.)

[e]

Carbonséaure (oder ein anderes Nukleophil wie ein Phenol) (1,2 Aqg.)

(¢]

[¢]

Triphenylphosphin (PPhs) (1,5 Aqg.)
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o Diisopropylazodicarboxylat (DIAD) oder Diethylazodicarboxylat (DEAD) (1,5 Aq.)

o Wasserfreies Tetrahydrofuran (THF)

e Durchfuhrung:

o In einem trockenen, mit Inertgas gespulten Kolben werden N-Boc-Ethanolamin, die
Carbonséure und Triphenylphosphin in wasserfreiem THF geldst.

o Die Loésung wird in einem Eisbad auf 0 °C abgekuhlt.

o DIAD oder DEAD wird langsam zur gerthrten Lésung getropft, wobei die Temperatur unter
5 °C gehalten wird.

o Nach der Zugabe wird das Eisbad entfernt, und die Reaktionsmischung wird fur 6-24
Stunden bei Raumtemperatur gerihrt.

o Der Reaktionsfortschritt wird mittels DC Uberwacht.
o Nach vollstandiger Umsetzung wird das Lésungsmittel im Vakuum entfernt.

o Das Rohprodukt wird direkt auf eine Kieselgelsaule aufgetragen und chromatographisch
gereinigt, um das gewiinschte Esterprodukt von den Nebenprodukten
(Triphenylphosphinoxid und das Hydrazin-Derivat) zu trennen.

Reaktionstyp Nukleophil Typische Ausbeute
Esterbildung Carbonsaure 70-95%
Etherbildung Phenol 60-90%

Tabelle 4: Typische Ausbeuten fur die Mitsunobu-Reaktion.

Zusammenfassung der Methoden

Die Wahl der geeigneten Derivatisierungsmethode hangt von der Zielstruktur, der Verfigbarkeit
der Reagenzien und der Kompatibilitdt mit anderen funktionellen Gruppen im Molekul ab.
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Tabelle 5: Vergleichende Ubersicht der Derivatisierungsmethoden.

Diese Applikationsschrift soll als umfassende Ressource fir die erfolgreiche Derivatisierung

von N-Boc-Ethanolamin dienen und Forschern erméglichen, diese wichtige chemische

Transformation effizient in ihre Synthesestrategien zu integrieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

